Cas no 85690-62-6 (methyl 2-(1H-pyrrol-1-yl)thiophene-3-carboxylate)
methyl 2-(1H-pyrrol-1-yl)thiophene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 3-THIOPHENECARBOXYLIC ACID, 2-(1H-PYRROL-1-YL)-, METHYL ESTER
- methyl 2-(1H-pyrrol-1-yl)thiophene-3-carboxylate
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- MDL: MFCD06808674
methyl 2-(1H-pyrrol-1-yl)thiophene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-262353-1.0g |
methyl 2-(1H-pyrrol-1-yl)thiophene-3-carboxylate |
85690-62-6 | 1.0g |
$1117.0 | 2023-03-01 | ||
| Enamine | EN300-262353-2.5g |
methyl 2-(1H-pyrrol-1-yl)thiophene-3-carboxylate |
85690-62-6 | 2.5g |
$2316.0 | 2023-09-14 | ||
| Enamine | EN300-262353-5.0g |
methyl 2-(1H-pyrrol-1-yl)thiophene-3-carboxylate |
85690-62-6 | 5.0g |
$2933.0 | 2023-03-01 | ||
| Enamine | EN300-262353-10.0g |
methyl 2-(1H-pyrrol-1-yl)thiophene-3-carboxylate |
85690-62-6 | 10.0g |
$3687.0 | 2023-03-01 | ||
| Enamine | EN300-262353-1g |
methyl 2-(1H-pyrrol-1-yl)thiophene-3-carboxylate |
85690-62-6 | 1g |
$1117.0 | 2023-09-14 | ||
| Enamine | EN300-262353-5g |
methyl 2-(1H-pyrrol-1-yl)thiophene-3-carboxylate |
85690-62-6 | 5g |
$2933.0 | 2023-09-14 | ||
| Enamine | EN300-262353-10g |
methyl 2-(1H-pyrrol-1-yl)thiophene-3-carboxylate |
85690-62-6 | 10g |
$3687.0 | 2023-09-14 |
methyl 2-(1H-pyrrol-1-yl)thiophene-3-carboxylate Related Literature
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on methyl 2-(1H-pyrrol-1-yl)thiophene-3-carboxylate
Methyl 2-(1H-pyrrol-1-yl)thiophene-3-carboxylate: A Comprehensive Overview
The compound methyl 2-(1H-pyrrol-1-yli thiophene -3-carboxyliat, identified by the CAS registry number85690–62–6 strong>, is an intriguing organic molecule with a unique structure that combines a thiophen ring, a pyrrole substituent, and a methyl ester group. This compound has garnered attention in various fields of chemistry due to its potential applications in materials science, drug discovery, and organic synthesis.
From a physical standpoint, this compound exhibits distinct properties that make it suitable for specialized applications. Its solubility characteristics and thermal stability are particularly noteworthy, making it a candidate for use in high-performance materials. Recent studies have explored innovative synthetic pathways to enhance the efficiency of producingmethyl 2-(1H-pyrrol–1-yli thiophen–3-carboxyliat strong>, including the use of transition metal catalysts and microwave-assisted synthesis techniques.
In the realm of materials science, the integration ofmethyl 2-(1H-pyrrol–1-yli thiophen–3-carboxyliat strong> into polymer systems has shown promise for creating advanced materials with tailored electronic properties. Researchers have investigated its role in enhancing the conductivity and mechanical strength of polymer composites, which could find applications in flexible electronics and energy storage devices.
The pharmacological potential ofmethyl 2-(1H-pyrrol–1-yli thiophen–3-carboxyliat strong is another area of active research. Studies have indicated that this compound may exhibit bioactivity against certain enzymes and cellular pathways, suggesting its potential as a lead compound in drug discovery efforts. Collaborative efforts between chemists and biologists are ongoing to explore its therapeutic applications further.
Recent advancements in the study ofmethyl 2-(1H-pyrrol–1-yli thiophen–3-carboxyliat strong have been documented in prominent scientific journals highlighting its role in cutting-edge research projects. For instance researchers have utilized this compound as a building block for constructing supramolecular assemblies and stimuli-responsive materials.These developments underscore its versatility and importance contemporary chemical research.
In conclusion,< strong>methyl 2-(pyrrole–substituted thiophen carboxyliat) strong>, with distinctive structure versatile properties continues to be focal point various scientific disciplines.As research progresses particularly areas such as sustainable synthesis methods bio-inspired materials this compound expected play increasingly significant role advancing technological medical innovations. p> article> response>
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